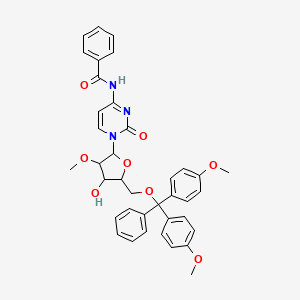
N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-OMe-Bz-C involves the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, the 2’-hydroxyl group with a methoxy group, and the nucleobase with a benzoyl group . The phosphoramidite group is introduced at the 3’-hydroxyl position. The synthesis cycle includes four main reactions: detritylation, coupling, capping, and oxidation .
Industrial Production Methods
Industrial production of DMT-2’-OMe-Bz-C involves large-scale synthesis using automated oligonucleotide synthesizers. These synthesizers add phosphoramidites sequentially from the 3’ to 5’ direction, opposite to enzymatic synthesis . The process is highly controlled to ensure the purity and quality of the final product, with stringent quality control measures in place to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
DMT-2’-OMe-Bz-C undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester.
Substitution: The DMT group is removed during the detritylation step.
Coupling: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.
Common Reagents and Conditions
Oxidation: Iodine in water and pyridine.
Detritylation: Trichloroacetic acid in dichloromethane.
Coupling: Tetrazole as an activator.
Major Products Formed
The major product formed from these reactions is the desired oligonucleotide with the specific sequence and modifications required for its intended application .
Applications De Recherche Scientifique
DMT-2’-OMe-Bz-C is widely used in the synthesis of modified oligonucleotides for various applications:
Mécanisme D'action
DMT-2’-OMe-Bz-C, as a cytidine analog, inhibits DNA methyltransferases, which are enzymes involved in the methylation of DNA . This inhibition can lead to the reactivation of silenced genes and has potential anti-tumor activities . The compound’s mechanism of action involves the incorporation into DNA, where it interferes with the normal methylation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Fluoro-N-benzoyladenosine cyanoethyl phosphoramidite: Similar in structure but with a fluoro group instead of a methoxy group.
2’-O-methoxyethyl-RNA phosphoramidite: Provides enhanced duplex stability and significant nuclease resistance.
Uniqueness
DMT-2’-OMe-Bz-C is unique due to its specific combination of protective groups and modifications, which provide a balance of stability, reactivity, and resistance to nucleases . This makes it particularly suitable for therapeutic and diagnostic applications where high purity and performance are critical .
Propriétés
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKGOQQYUVNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













